molecular formula C10H14N2S B14282678 Cyano(cycloheptylidene)ethanethioamide CAS No. 129339-94-2

Cyano(cycloheptylidene)ethanethioamide

Cat. No.: B14282678
CAS No.: 129339-94-2
M. Wt: 194.30 g/mol
InChI Key: LSGHLXWVKKSUKF-UHFFFAOYSA-N
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Description

Cyano(cycloheptylidene)ethanethioamide is a chemical compound characterized by the presence of a cyano group (–CN), a cycloheptylidene moiety, and an ethanethioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyano(cycloheptylidene)ethanethioamide can be achieved through several methods. One common approach involves the reaction of cycloheptanone with cyanoacetamide in the presence of a base, followed by the addition of a thioamide group. The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Cyano(cycloheptylidene)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the thioamide group to a thiol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Cyano(cycloheptylidene)ethanethioamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyano(cycloheptylidene)ethanethioamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the thioamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyanoacetamide: Similar in structure but lacks the cycloheptylidene moiety.

    Thioacetamide: Contains a thioamide group but lacks the cyano and cycloheptylidene groups.

    Cycloheptanone: Contains the cycloheptylidene moiety but lacks the cyano and thioamide groups.

Uniqueness

Cyano(cycloheptylidene)ethanethioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano, cycloheptylidene, and thioamide groups allows for diverse interactions and reactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

129339-94-2

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

2-cyano-2-cycloheptylideneethanethioamide

InChI

InChI=1S/C10H14N2S/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13)

InChI Key

LSGHLXWVKKSUKF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(C#N)C(=S)N)CC1

Origin of Product

United States

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